N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(2)19(22)21-14-5-8-16(9-6-14)27(23,24)20-12-15-7-10-17(25-15)18-4-3-11-26-18/h3-11,13,20H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYAVCCXTUVLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
-
Formation of the Thiophene-Furan Intermediate: : The initial step involves the synthesis of the 5-(thiophen-2-yl)furan-2-yl intermediate. This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene boronic acid and a furan halide under palladium catalysis.
-
Sulfamoylation: : The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group. This step often requires the use of a base, such as triethylamine, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
-
Attachment to the Phenyl Ring: : The sulfamoylated intermediate is then coupled with a 4-aminophenyl isobutyramide derivative. This step can be performed using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and can improve the efficiency and scalability of the synthesis.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3, FeCl3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It can modulate pathways such as the NF-κB pathway in inflammation, inhibit microbial enzymes, or induce apoptosis in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Research Implications
- Structural Optimization: The target compound’s thiophene-furan system offers a novel scaffold for probing heterocycle-dependent bioactivity.
- Synthetic Challenges : Lower yields in analogous compounds (e.g., 5a–5d) suggest the need for improved acylation or purification protocols.
- Biological Potential: While direct activity data are lacking, structural parallels to LMM11 (antifungal) and A28–A35 (antibacterial) justify further pharmacological screening .
Biological Activity
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a compound that combines multiple heterocyclic structures, which may contribute to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of thiophene and furan rings followed by functionalization and coupling with an isobutyramide moiety. The reaction conditions are optimized for yield and purity, often employing techniques such as continuous flow reactors for industrial applications.
Anticancer Properties
Research has indicated that compounds containing thiophene and furan moieties exhibit significant anticancer activity. For example, derivatives similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A study demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity (IC50 values ranged from 0.1 to 10 µM depending on the specific derivative) .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and metabolic pathways. For instance, it has been reported to inhibit tyrosinase, an enzyme critical in melanin production, with IC50 values comparable to established inhibitors like kojic acid .
The biological activity of this compound is believed to involve:
- Enzyme Binding : The compound may interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It can activate or inhibit various signaling pathways crucial for cell proliferation and survival.
- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- In Vitro Studies : A series of experiments conducted on different cancer cell lines revealed that derivatives of the compound significantly reduced cell viability in a dose-dependent manner. Notably, a derivative exhibited an IC50 value of 0.013 µM against monophenolase activity in tyrosinase assays .
- Animal Models : In vivo studies using immunosuppressed rat models showed that certain derivatives had enhanced efficacy against tumors compared to control groups . This suggests potential for further development as a therapeutic agent.
Comparative Analysis
| Compound | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Thiophene-Furan | 0.1 | Anticancer |
| Compound B | Thiophene-Furan-Sulfamoyl | 0.013 | Tyrosinase Inhibitor |
| Compound C | Benzamide Derivative | 0.28 | Anticancer |
Q & A
Q. Example Table: Critical Reaction Parameters
| Step | Reaction | Key Parameters | Yield Improvement Strategy |
|---|---|---|---|
| 1 | Sulfamoylation | Temp: 0–5°C, pH 8–9 (NaHCO₃ buffer) | Slow addition of sulfamoyl chloride to prevent side reactions |
| 2 | Thiophene-Furan Coupling | Catalyst: Pd(PPh₃)₄, Solvent: DMF | Use degassed solvents to enhance catalyst efficiency |
| 3 | Isobutyramide Formation | Reflux in THF, 12 hrs | Replace THF with DCM for faster reaction kinetics |
Basic Research Question: What spectroscopic methods are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Confirm presence of thiophene (δ 6.8–7.2 ppm), furan (δ 7.3–7.5 ppm), and isobutyramide (δ 1.2–1.4 ppm, split quartets) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 479.55 for C₂₅H₂₅N₃O₅S) .
- FT-IR : Identify sulfamoyl (S=O stretch: 1150–1300 cm⁻¹) and amide (C=O stretch: 1650–1700 cm⁻¹) groups .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to elucidate the roles of its thiophene, furan, and sulfamoyl groups in biological activity?
Methodological Answer:
SAR studies should systematically modify functional groups and compare bioactivity:
Thiophene Modifications : Replace thiophene with phenyl or pyridine rings to assess π-π stacking/electrostatic interactions .
Furan Ring Alternatives : Substitute furan with tetrahydrofuran or pyran to evaluate oxygen’s role in hydrogen bonding .
Sulfamoyl Group Variants : Test sulfonamide vs. sulfonic acid derivatives to determine sulfamoyl’s necessity for target binding .
Q. Example Table: SAR Modifications and Hypothesized Effects
Advanced Research Question: How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) of structurally similar compounds?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays : Confirm anti-inflammatory activity via COX-2 inhibition ELISA and NF-κB luciferase reporter assays .
- Target-Specific Profiling : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target interactions .
- Structural Analysis : Compare X-ray/NMR data of analogs to pinpoint conformational differences affecting activity .
Example Case : A sulfamoyl-phenyl analog showed anti-inflammatory activity in murine models but no effect in cancer cell lines. Resolution involved testing in hypoxic vs. normoxic conditions, revealing oxygen-dependent metabolic activation .
Advanced Research Question: What methodologies are recommended for identifying the primary biological targets of this compound?
Methodological Answer:
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., CHK1) or GPCRs (e.g., dopamine D2 receptor) .
- Pull-Down Assays : Immobilize the compound on agarose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
- CRISPR-Cas9 Knockout Screens : Target genes encoding hypothesized receptors (e.g., DRD2 for dopamine receptors) to confirm loss of activity .
Q. Example Target Validation Workflow :
Docking : Predicts strong interaction with CHK1 (ΔG = -9.2 kcal/mol).
In Vitro Kinase Assay : Confirm CHK1 inhibition (IC₅₀ = 0.8 µM).
Cellular Validation : siRNA knockdown of CHK1 abrogates compound’s cytotoxic effects .
Advanced Research Question: How can researchers address discrepancies in solubility and stability data across different experimental conditions?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; analyze via HPLC for degradation products .
- Stabilization Strategies : Use lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
